3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl

Medicinal chemistry Structure-activity relationship Sigma-1 receptor

3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane dihydrochloride (CAS 2089650-44-0) is a spirocyclic small molecule composed of a 2-oxa-8-azaspiro[4.5]decane core bearing a pyridin-4-yl ethyl substituent at the 3-position, supplied as the dihydrochloride salt for enhanced aqueous solubility. The 2-oxa-8-azaspiro[4.5]decane scaffold class has established precedent as a privileged chemotype in central nervous system drug discovery, with published ligands demonstrating nanomolar affinity for sigma-1 receptors (Ki = 0.47–12.1 nM) and utility as covalent FAAH inhibitors.

Molecular Formula C15H24Cl2N2O
Molecular Weight 319.3 g/mol
Cat. No. B13042653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl
Molecular FormulaC15H24Cl2N2O
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(OC2)CCC3=CC=NC=C3.Cl.Cl
InChIInChI=1S/C15H22N2O.2ClH/c1(13-3-7-16-8-4-13)2-14-11-15(12-18-14)5-9-17-10-6-15;;/h3-4,7-8,14,17H,1-2,5-6,9-12H2;2*1H
InChIKeyMUSHDIJVPWYRON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2HCl – Compound Identity, Scaffold Class, and Procurement Baseline


3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane dihydrochloride (CAS 2089650-44-0) is a spirocyclic small molecule composed of a 2-oxa-8-azaspiro[4.5]decane core bearing a pyridin-4-yl ethyl substituent at the 3-position, supplied as the dihydrochloride salt for enhanced aqueous solubility [1]. The 2-oxa-8-azaspiro[4.5]decane scaffold class has established precedent as a privileged chemotype in central nervous system drug discovery, with published ligands demonstrating nanomolar affinity for sigma-1 receptors (Ki = 0.47–12.1 nM) [2] and utility as covalent FAAH inhibitors [3]. This specific derivative is listed by multiple global chemical suppliers (ChemScene, Leyan, Fluorochem) at purities of ≥95–98%, positioning it as an accessible building block or reference standard for medicinal chemistry campaigns targeting the sigma-1 receptor, FAAH, or monoamine transporter space.

Why 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2HCl Cannot Be Freely Substituted with In-Class Spiro Analogs


Within the 2-oxa-8-azaspiro[4.5]decane family, substitution position and appendage identity critically determine pharmacological profile. The pyridin-4-yl ethyl chain at the 3-position introduces a hydrogen-bond-accepting aromatic nitrogen at a specific distance from the spiro junction, which is absent in the unsubstituted scaffold (CAS 176-69-2) and differs from the phenylethoxy analog (PubChem CID 102930378) that replaces the pyridine nitrogen with an ether oxygen [1]. Published sigma-1 receptor SAR demonstrates that seemingly minor structural modifications within this scaffold class can shift sigma-1 affinity by over an order of magnitude (Ki range 0.47–12.1 nM across seven analogs) [2]. Furthermore, the dihydrochloride salt form (2HCl) confers distinct solubility and handling properties versus the free base or alternative salt forms, directly impacting dissolution-based assay protocols. Procurement of a different 2-oxa-8-azaspiro derivative in place of this specific compound therefore carries material risk of altered target engagement, solubility-dependent assay failure, or erroneous SAR interpretation.

Quantitative Differentiation Evidence for 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2HCl Against Closest Structural Analogs


Pyridin-4-yl Ethyl Substituent at 3-Position Confers a Hydrogen-Bond-Accepting Heteroaryl Not Present in Unsubstituted or Phenylethoxy Scaffolds

The target compound features a pyridin-4-yl ethyl group at the 3-position of the tetrahydrofuran ring. The pyridine nitrogen serves as a hydrogen-bond acceptor (HBA) contributing to a total HBA count of 3. In comparison, the unsubstituted 2-oxa-8-azaspiro[4.5]decane scaffold (CAS 176-69-2) lacks this aromatic HBA entirely, while the 3-(2-phenylethoxy) analog (PubChem CID 102930378) replaces the pyridine nitrogen with an ether oxygen, altering both HBA geometry and protonation state [1][2]. The pyridin-4-yl isomer specifically orients the nitrogen para to the ethylene linker, which is stereoelectronically distinct from pyridin-2-yl or pyridin-3-yl substitution patterns. Published sigma-1 receptor SAR within the 1-oxa-8-azaspiro[4.5]decane class confirms that the nature and position of aromatic substituents are key drivers of receptor affinity and subtype selectivity [3].

Medicinal chemistry Structure-activity relationship Sigma-1 receptor

Dihydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility Over Free Base and Alternative Salts

The target compound is supplied as the dihydrochloride (2HCl) salt, with a molecular formula of C15H24Cl2N2O and molecular weight of 319.3 g/mol, both confirmed by multiple independent vendor certificates . The 2HCl form provides two equivalents of hydrochloride per molecule, which protonates both the piperidine nitrogen (pKa predicted ~10.90 for the parent scaffold ) and the pyridine nitrogen. This contrasts with compounds available only as the free base (e.g., 2-oxa-8-azaspiro[4.5]decane, CAS 176-69-2) which have limited aqueous solubility, or the mono-hydrochloride salt (CAS 479195-19-2) which provides only one equivalent of HCl. The dihydrochloride form is expected to exhibit substantially higher aqueous solubility than the free base, which is critical for biochemical assay protocols conducted in aqueous buffer systems.

Formulation Solubility Assay development

Vendor-Verified Purity of ≥98% (HPLC) Provides Lot-to-Lot Consistency for Quantitative Pharmacological Assays

ChemScene supplies this compound under catalog number CS-0658227 with a certified purity of ≥98% , and Leyan lists it at 98% purity . This contrasts with the 95% minimum purity specification offered by Fluorochem (via Weibosci) and CymitQuimica . While all four suppliers provide material suitable for research use, the 98% purity tier reduces the potential for confounding biological effects arising from synthetic impurities, which is particularly important for compounds intended as pharmacological tool compounds or reference standards in radioligand binding displacement assays where trace impurities with high receptor affinity can skew IC50 or Ki determinations.

Quality control Procurement specification Assay reproducibility

2-Oxa-8-azaspiro[4.5]decane Scaffold Is a Validated Privileged Chemotype with Nanomolar Sigma-1 Receptor Affinity and FAAH Inhibitory Activity

The 2-oxa-8-azaspiro[4.5]decane core is established in the primary literature as a productive scaffold for CNS-targeted ligand design. Tian et al. (2020) reported that seven 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar sigma-1 receptor affinity (Ki range: 0.47–12.1 nM) with selectivity ratios (Ki(σ2)/Ki(σ1)) of 2–44 [1]. Separately, Pfizer scientists identified 1-oxa-8-azaspiro[4.5]decane ureas as covalent FAAH inhibitors with favorable CNS drug-like properties, ultimately advancing a clinical candidate from this chemical series [2]. While these data are from structurally related but non-identical compounds, they validate the scaffold as a recognized pharmacophore for two distinct, therapeutically relevant target classes (sigma-1 receptor and FAAH), providing a rational basis for procurement of derivatives bearing novel substitution patterns—such as the pyridin-4-yl ethyl group—for SAR expansion.

Sigma-1 receptor FAAH inhibition CNS drug discovery

Procurement-Relevant Application Scenarios for 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2HCl


Sigma-1 Receptor SAR Expansion with a Novel Pyridin-4-yl Ethyl 2-Oxa-8-azaspiro[4.5]decane Analog

Research groups extending the sigma-1 receptor structure-activity relationship established by Tian et al. (2020) can procure this compound as a novel substitution variant. The published 1-oxa-8-azaspiro[4.5]decane series demonstrated Ki values from 0.47 to 12.1 nM, but did not explore pyridin-4-yl ethyl substitution at the 3-position [1]. This compound provides a direct scaffold-matched analog for head-to-head comparison of pyridinyl versus previously explored aromatic appendages, enabling exploration of whether the pyridine nitrogen engagement enhances sigma-1 affinity or subtype selectivity beyond the published 2–44 fold σ2/σ1 window.

FAAH Inhibitor Lead Optimization Using a Dihydrochloride Salt for Aqueous Assay Compatibility

The FAAH inhibitor discovery program at Pfizer validated 1-oxa-8-azaspiro[4.5]decane as a viable core scaffold for covalent urea-based inhibitors [2]. This dihydrochloride salt (≥98% purity, ChemScene) offers a procurement-ready building block with defined stoichiometry and enhanced aqueous solubility for direct use in FAAH enzyme inhibition assays. The pyridin-4-yl ethyl appendage introduces a basic nitrogen that may form additional hydrogen-bond or ionic interactions within the FAAH active site, a hypothesis testable through comparative IC50 determination against the published clinical candidate PF-04862853 or its scaffold-matched precursors.

Monoamine Transporter Triple Reuptake Inhibitor Screening

The oxa-azaspiro scaffold class has demonstrated activity as a triple reuptake inhibitor scaffold targeting SERT, NET, and DAT transporters [3]. This compound, with its pyridin-4-yl ethyl substituent and dihydrochloride salt form suitable for aqueous neurotransmitter uptake assays, can be screened in parallel with known in-class analogs to assess whether the pyridine nitrogen contributes to transporter subtype selectivity. The ≥98% purity grade minimizes impurity interference in radiolabeled neurotransmitter uptake quantification.

Chemical Biology Tool Compound for Spirocyclic Pharmacophore Validation

As a structurally characterized spirocyclic small molecule with a computed TPSA of 34.2 Ų, 3 hydrogen-bond donors, and 3 hydrogen-bond acceptors [4], this compound serves as a physicochemical reference standard within CNS-oriented chemical biology campaigns. Its physicochemical profile—particularly the balanced HBD/HBA ratio and moderate TPSA—falls within favorable CNS drug-like space, making it suitable as a comparator compound when profiling new spirocyclic library members for permeability, metabolic stability, or off-target selectivity panels.

Quote Request

Request a Quote for 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.